6-(Trifluoromethyl)-1h-indol-2-amine
Description
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-indol-2-amine |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4,14H,13H2 |
InChI Key |
IBFOYFLUCVGHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1h-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that 6-(Trifluoromethyl)-1H-indol-2-amine exhibits antimicrobial activity. Research has shown that compounds with similar structures often demonstrate efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance binding interactions with microbial targets, leading to increased potency.
Anticancer Potential
The compound has been investigated for its anticancer properties. Initial findings suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl substituent could improve the compound's ability to penetrate cellular membranes and interact with intracellular targets.
HIV-1 Integrase Inhibition
Recent studies have explored derivatives of indole compounds as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. While this compound itself has not been directly tested in this context, related compounds have shown promising results. For instance, modifications at the C6 position of indole derivatives have been linked to enhanced inhibitory effects against integrase, suggesting potential pathways for further research on this compound .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of indole derivatives has highlighted the significance of substituents like trifluoromethyl groups in modulating biological activity. In SAR studies, variations in substitution patterns have led to significant changes in activity against various biological targets, including enzymes involved in drug metabolism .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Trifluoromethyl)-1H-indole | Trifluoromethyl at position 3 | Lacks amine group; different reactivity |
| 6-amino-1H-indole | Amino group at position 6 | Lacks trifluoromethyl group; lower lipophilicity |
| 3-(Trifluoromethyl)-1H-indol-5-amine | Amino group at position 5 | Different position affects reactivity |
| 7-(Trifluoromethyl)-1H-indole | Trifluoromethyl at position 7 | Variation in biological activity |
The presence of both the trifluoromethyl and amine groups in this compound distinguishes it from other indole derivatives. This unique combination enhances its stability and allows for further functionalization, making it particularly versatile for medicinal chemistry applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1h-indol-2-amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 2-(Trifluoromethyl)-1H-indol-6-amine (CAS 1236061-23-6) :
This isomer swaps the positions of the trifluoromethyl and amine groups. The amine at position 6 may alter hydrogen-bonding interactions with targets compared to the 2-amine derivative. Molecular weight (MW: 200.16) and lipophilicity (LogP ≈ 2.8) are comparable, but the electronic effects differ due to the proximity of the -CF₃ group to the indole nitrogen . - 6-(Trifluoromethyl)-1H-indol-5-amine (CAS 1369155-36-1) :
The -CF₃ group at position 6 and amine at position 5 result in distinct steric and electronic profiles. The 5-amine may exhibit weaker basicity than the 2-amine due to reduced resonance stabilization .
Substituent Variations
- 2-Amino-5,7-difluoroindole (CAS 705248-90-4): Replacing -CF₃ with fluorine atoms at positions 5 and 7 reduces steric bulk and electron-withdrawing effects. The molecular weight (168.14) is lower, and LogP (≈1.9) is reduced, suggesting decreased membrane permeability compared to the trifluoromethyl analog .
- [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine (CAS 883531-75-7) :
A methyl group at position 7 and fluorine at position 6 introduce moderate lipophilicity (LogP ≈ 2.3) but lack the strong electron-withdrawing effects of -CF₃. The primary amine on the methyl side chain may enhance solubility in aqueous media .
Heterocyclic Analogs
- 6-(Trifluoromethyl)-1H-benzimidazol-2-amine (CAS 10057-46-2): Replacing the indole with a benzimidazole core alters hydrogen-bonding capacity due to the additional nitrogen.
- 3-(5-Methyl-1H-indol-1-yl)propanoic acid: This compound lacks fluorine but includes a carboxylic acid group, significantly increasing polarity (LogP ≈ 0.5). The absence of -CF₃ reduces metabolic stability, making it less suitable for oral administration .
Pharmacological and Physicochemical Properties
Key Data Table
Research Findings
- Bioavailability: The -CF₃ group in this compound enhances metabolic stability by resisting cytochrome P450 oxidation, a common issue with non-fluorinated indoles .
- Receptor Interactions: In calcium channel blockers (e.g., benzazepinone derivatives), the -CF₃ group prolongs duration of action by improving binding affinity to L-type channels .
- Solubility : The 2-amine group in the target compound contributes to moderate aqueous solubility (≈50 µM in PBS), whereas analogs with methyl or methoxy groups (e.g., 2-(6-methoxy-1H-indol-3-yl)-N-methylethan-1-amine) show higher solubility (≈200 µM) due to reduced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
